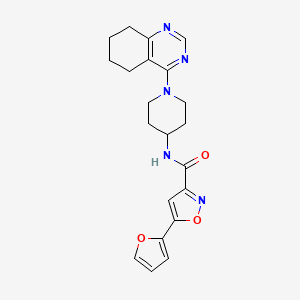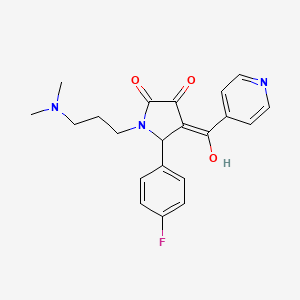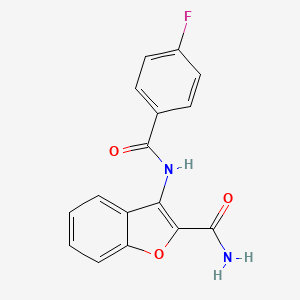
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N7O3S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis
The compound N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide may play a role in the synthesis of diverse heterocyclic compounds. For instance, enaminonitrile derivatives have been used as intermediates in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds have been synthesized through reactions involving key intermediates like enaminonitrile derivative 13, leading to the formation of compounds with potential pharmacological activities (Fadda et al., 2012).
Antimicrobial Activity
Compounds with structural similarities or derived from this compound might exhibit antimicrobial properties. For example, thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidines synthesized from related starting materials have shown antimicrobial activity. The synthesis approach involves reactions of intermediate compounds with various reagents, leading to the production of derivatives with potential antimicrobial applications (Gad-Elkareem et al., 2011).
Antiviral and Anti-inflammatory Applications
Derivatives or compounds synthesized using similar methodologies may possess antiviral and anti-inflammatory properties. For instance, novel thieno[2,3-d]pyrimidine derivatives have been synthesized and found to be potent SARS-CoV 3C-like protease inhibitors, suggesting potential applications in antiviral therapy (Abd El-All et al., 2016). Additionally, ibuprofen analogs synthesized from related compounds have shown potent anti-inflammatory activity, highlighting the potential for developing new anti-inflammatory agents (Rajasekaran et al., 1999).
Antioxidant and Anticorrosive Additives
Compounds synthesized from pyrimidine‐5‐carboxylate derivatives, similar to this compound, have been evaluated as antioxidant and corrosion inhibitors for industrial applications. These compounds, derived from key intermediates through various reactions, have shown potential as additives for enhancing the performance and longevity of motor oils (Hassan et al., 2010).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety from related precursors has led to the development of compounds with significant antibacterial activity. These compounds, derived through reactions with active methylene compounds and hydrazine derivatives, have shown high activity against various bacterial strains, indicating their potential as antibacterial agents (Azab et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts growth factor signals, which can lead to the inhibition of cell proliferation and differentiation . This is particularly relevant in the context of diseases like leukemia, where abnormal cell growth is a key issue .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and differentiation due to the disruption of growth factor signals . This can lead to the control of diseases characterized by abnormal cell growth, such as leukemia .
Propriétés
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3S/c1-14-10-11-21-20(22-14)26-31(29,30)16-6-4-15(5-7-16)23-19(28)17-8-9-18(25-24-17)27-12-2-3-13-27/h4-11H,2-3,12-13H2,1H3,(H,23,28)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQGYFHPUUNIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)


![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)
![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)

![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)
![1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2829533.png)
![2-Azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2829534.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)